N-(furan-2-ylmethyl)furan-2-carboxamide N-(furan-2-ylmethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 61190-74-7
VCID: VC14447331
InChI: InChI=1S/C10H9NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12)
SMILES:
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

N-(furan-2-ylmethyl)furan-2-carboxamide

CAS No.: 61190-74-7

Cat. No.: VC14447331

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)furan-2-carboxamide - 61190-74-7

Specification

CAS No. 61190-74-7
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name N-(furan-2-ylmethyl)furan-2-carboxamide
Standard InChI InChI=1S/C10H9NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12)
Standard InChI Key MJFIAAOIDQJCHO-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CNC(=O)C2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)furan-2-carboxamide features two furan rings: one serves as the carboxamide’s aromatic backbone, while the other is attached via a methylene bridge to the amide nitrogen. The IUPAC name, N-(furan-2-ylmethyl)furan-2-carboxamide, reflects this arrangement. The compound’s planar structure and conjugated π-system contribute to its electronic properties, which are critical for interactions in biological and material systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}
Molecular Weight191.18 g/mol
CAS Registry Number61190-74-7
IUPAC NameN-(furan-2-ylmethyl)furan-2-carboxamide
Standard InChIInChI=1S/C10H9NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via amide bond formation between furan-2-carboxylic acid and furan-2-ylmethylamine. A typical procedure involves:

  • Activation: Furan-2-carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC)\text{N,N’-dicyclohexylcarbodiimide (DCC)} and 4-dimethylaminopyridine (DMAP)\text{4-dimethylaminopyridine (DMAP)} in anhydrous dichloromethane.

  • Coupling: The activated acid reacts with furan-2-ylmethylamine at room temperature for 12–24 hours.

  • Workup: The product is purified via column chromatography, yielding N-(furan-2-ylmethyl)furan-2-carboxamide.

Table 2: Synthetic Conditions and Yields

ReagentRoleReaction TimeYield
DCC/DMAPCoupling agents24 hours~65%
DichloromethaneSolvent--

Scalable Production Methods

Industrial synthesis may employ continuous flow reactors to enhance efficiency. Microwave-assisted synthesis has also been explored for similar compounds, reducing reaction times to 1–2 hours with comparable yields.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The electron-rich furan rings are susceptible to oxidation. For example, treatment with KMnO4\text{KMnO}_4 under acidic conditions yields furan-2,3-dione derivatives, which are valuable intermediates in polymer chemistry.

Electrophilic Substitution

The thiophene-like reactivity of furan allows for electrophilic substitution at the 5-position of the ring. Bromination with Br2\text{Br}_2 in acetic acid produces 5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide, a precursor for cross-coupling reactions.

Table 3: Common Reactions and Products

Reaction TypeReagentsMajor Product
OxidationKMnO4\text{KMnO}_4Furan-2,3-dione derivatives
BrominationBr2\text{Br}_25-Bromo-N-(furan-2-ylmethyl)furan-2-carboxamide
Organism/EnzymeAssay Result (IC₅₀/MIC)Reference
Acetylcholinesterase15–20 µM
Staphylococcus aureus25–50 µg/mL

Comparison with Analogous Compounds

N-(Furan-2-ylmethyl)thiophene-2-carboxamide

Replacing one furan ring with a thiophene enhances electron delocalization, increasing reactivity in electrophilic substitutions. This analog demonstrates stronger enzyme inhibition, likely due to sulfur’s polarizability.

Difurfurylamine (CAS 18240-50-1)

Lacking the carboxamide group, difurfurylamine exhibits lower polarity and higher volatility (b.p. 248.7°C) . Its applications are more oriented toward polymer precursors rather than bioactivity.

Research and Industrial Applications

Medicinal Chemistry

The compound’s bifuran structure is being explored for multitarget drug design, particularly in neurodegenerative diseases where cholinesterase inhibition is therapeutic.

Materials Science

Conjugated furan systems are investigated as organic semiconductors. The carboxamide group introduces hydrogen-bonding motifs, potentially enhancing material stability.

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